

Comparison Guide: The p300/CBP Inhibitor A-485

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MS 245 oxalate

Cat. No.: B1662635

[Get Quote](#)

This guide provides a detailed comparison of the catalytic p300/CBP inhibitor A-485, including its advantages, disadvantages, and performance data in relevant experimental contexts.

Advantages and Disadvantages of A-485

Advantages:

- **Potency and Selectivity:** A-485 is a potent inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) with an IC50 value of 60 nM. It demonstrates selectivity for p300/CBP over other HATs.
- **Specific Mechanism of Action:** It specifically blocks the acetylation of histone H3 at lysine 27 (H3K27) and lysine 18 (H3K18), which are key modifications in enhancer-driven gene expression.
- **Anti-Tumor Activity:** A-485 has shown significant anti-proliferative effects in various cancer cell lines, particularly in hematological malignancies like multiple myeloma and androgen receptor-positive prostate cancer.[6] It has also been shown to inhibit tumor growth in vivo in mouse models.
- **Therapeutic Potential:** Its ability to suppress oncogenic transcription makes it a promising candidate for targeted cancer therapies, especially for cancers dependent on enhancer-driven transcription.[6] It may also have therapeutic applications in other conditions, such as growth hormone pituitary adenoma (GHPA).

Disadvantages:

- **Research Stage:** A-485 is a preclinical compound, and its full clinical potential, including safety and efficacy in humans, is yet to be determined.
- **Potential for Off-Target Effects:** While selective, the broad role of p300/CBP in gene regulation raises the possibility of unintended effects in non-cancerous cells, which requires careful investigation.
- **Development of Resistance:** As with many targeted therapies, the potential for cancer cells to develop resistance to A-485 is a consideration for long-term treatment strategies.

Quantitative Data Summary

The following table summarizes the key quantitative data for A-485 and provides a comparison with another class of molecules that inhibit p300/CBP, salicylates.

Compound/Parameter	A-485	Salicylate	Diflunisal (a salicylate derivative)
Target	p300/CBP catalytic activity	p300/CBP catalytic activity	p300/CBP catalytic activity
IC50 (in vitro HAT assay)	60 nM	~5-10 mM	~100-200 µM
Mechanism	Selective catalytic inhibitor	Competes with acetyl-CoA	Competes with acetyl-CoA
Effect on Histone Marks	↓ H3K27ac, ↓ H3K18ac	↓ H3K56ac, ↓ H2B acetylation	↓ H3K56ac, ↓ H2B acetylation
Cellular Potency (IC50)	Varies by cell line (e.g., hematological)	Lower than in vitro (~1-3 mM in plasma)	Lower than in vitro
In Vivo Efficacy	Inhibits tumor growth in SCID mice	Inhibits leukemia cell growth in vivo	More potent than salicylate in vivo
References		[7]	[7]

Experimental Protocols

1. In Vitro Histone Acetyltransferase (HAT) Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against p300/CBP.
- Methodology:
 - Recombinant p300 or CBP enzyme is incubated with a histone H3 substrate peptide.
 - The reaction is initiated by the addition of acetyl-CoA.
 - The test compound (e.g., A-485) is added at various concentrations.
 - The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 1 hour).
 - The level of histone acetylation is quantified using methods such as radioactive acetyl-CoA incorporation, specific antibody-based detection (e.g., ELISA or Western blot for H3K27ac), or mass spectrometry.
 - The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cellular Proliferation Assay

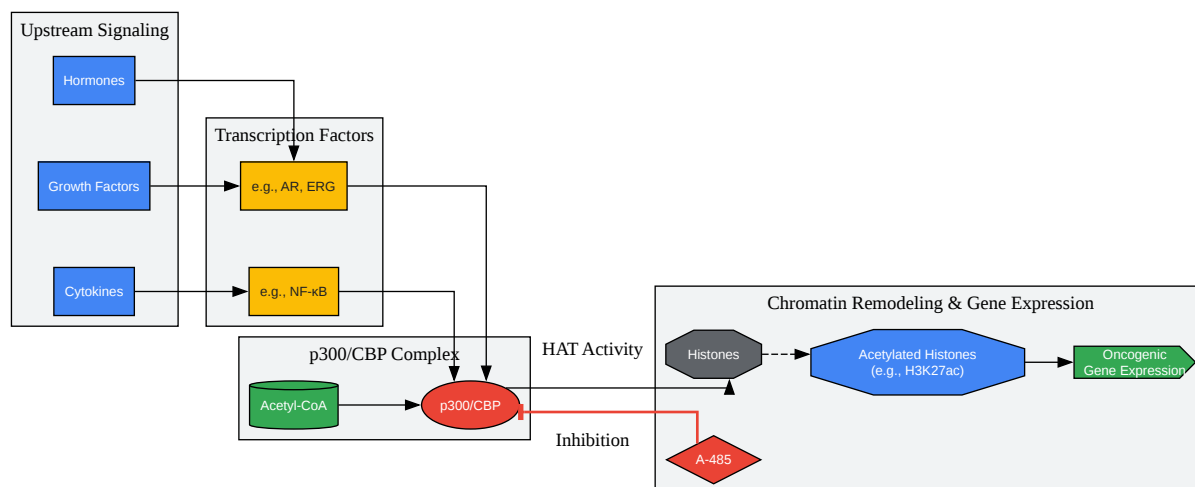
- Objective: To assess the anti-proliferative effect of a p300/CBP inhibitor on cancer cell lines.
- Methodology:
 - Cancer cells (e.g., multiple myeloma or prostate cancer cell lines) are seeded in 96-well plates.
 - After cell attachment, they are treated with the inhibitor (e.g., A-485) at a range of concentrations for a specified duration (e.g., 72 hours).

- Cell viability is measured using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
- The absorbance or fluorescence is proportional to the number of viable cells.
- The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

3. In Vivo Tumor Xenograft Model

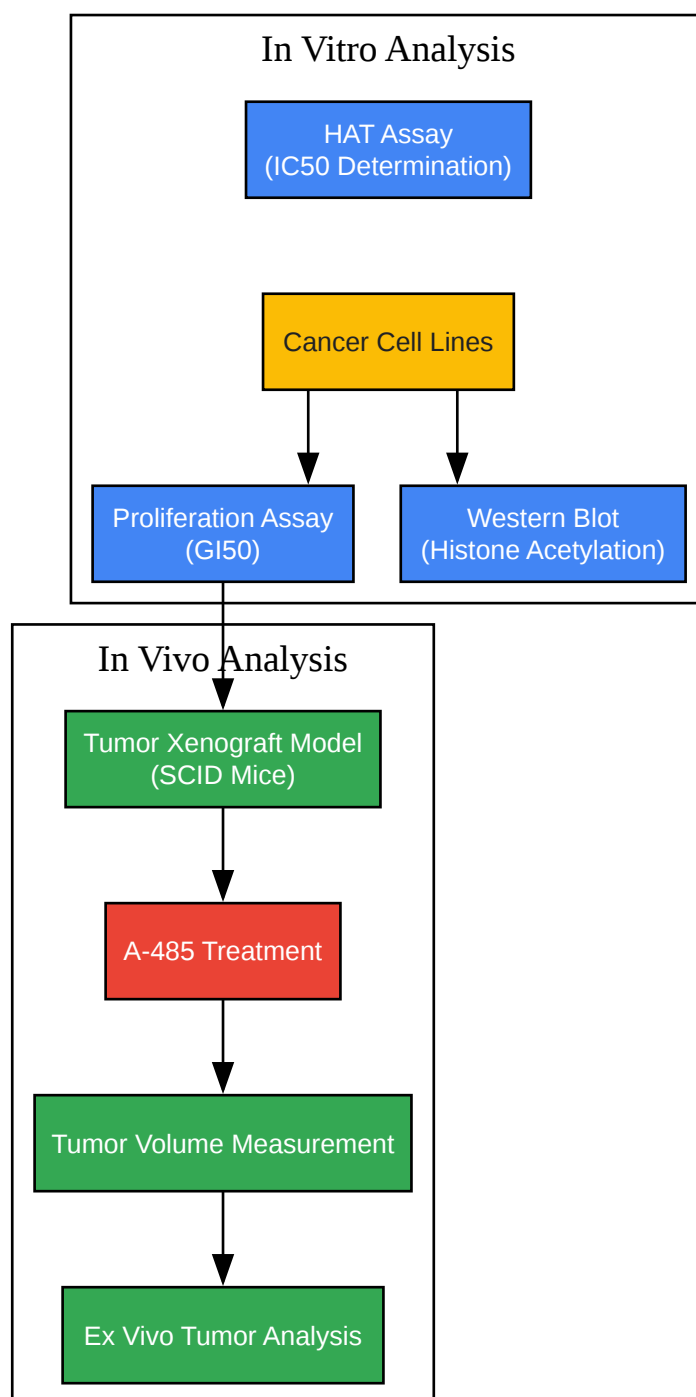
- Objective: To evaluate the in vivo anti-tumor efficacy of a p300/CBP inhibitor.
- Methodology:
 - Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with human cancer cells.
 - Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
 - The treatment group receives the p300/CBP inhibitor (e.g., A-485) via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle.
 - Tumor volume is measured regularly (e.g., twice a week) using calipers.
 - At the end of the study, tumors may be excised for further analysis (e.g., Western blot for histone marks, immunohistochemistry).
 - The anti-tumor efficacy is assessed by comparing the tumor growth rates between the treated and control groups.

Visualizations



[Click to download full resolution via product page](#)

Caption: p300/CBP Signaling Pathway and Point of Inhibition by A-485.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Evaluating p300/CBP Inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. amsbio.com [amsbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. MS 245 oxalate | 5-HT6 receptor Antagonist | Hello Bio [hellobio.com]
- 6. Targeting histone H2B acetylated enhanceosomes via p300/CBP degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elifesciences.org [elifesciences.org]
- To cite this document: BenchChem. [Comparison Guide: The p300/CBP Inhibitor A-485]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662635#advantages-and-disadvantages-of-ms-245-oxalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com